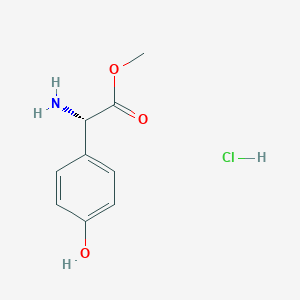

(S)-Methyl 2-amino-2-(4-hydroxyphenyl)acetate hydrochloride

Descripción general

Descripción

(S)-Methyl 2-amino-2-(4-hydroxyphenyl)acetate hydrochloride is a chemical compound with the molecular formula C9H12ClNO3. It is also known as L-p-Hydroxyphenylglycine Methyl Ester Hydrochloride. This compound is a derivative of phenylglycine and is commonly used in various scientific research applications due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Methyl 2-amino-2-(4-hydroxyphenyl)acetate hydrochloride typically involves the esterification of L-p-hydroxyphenylglycine. The process begins with the protection of the amino group, followed by the esterification of the carboxyl group using methanol and a suitable acid catalyst. The final step involves the deprotection of the amino group and the formation of the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large-scale reactors. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the final product. The hydrochloride salt is typically formed by reacting the free base with hydrochloric acid in an aqueous solution, followed by crystallization and purification.

Análisis De Reacciones Químicas

Types of Reactions

(S)-Methyl 2-amino-2-(4-hydroxyphenyl)acetate hydrochloride undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The amino group can be reduced to form an amine.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products Formed

Oxidation: Formation of 4-hydroxybenzaldehyde or 4-hydroxybenzoic acid.

Reduction: Formation of 2-amino-2-(4-hydroxyphenyl)ethanol.

Substitution: Formation of 4-chlorophenylglycine methyl ester or 4-bromophenylglycine methyl ester.

Aplicaciones Científicas De Investigación

(S)-Methyl 2-amino-2-(4-hydroxyphenyl)acetate hydrochloride is widely used in scientific research due to its versatility. Some of its applications include:

Chemistry: Used as a building block in the synthesis of various organic compounds.

Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mecanismo De Acción

The mechanism of action of (S)-Methyl 2-amino-2-(4-hydroxyphenyl)acetate hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its chemical structure and the functional groups present. The hydroxyl and amino groups play a crucial role in its binding affinity and specificity towards target proteins and enzymes.

Comparación Con Compuestos Similares

Similar Compounds

- L-Phenylglycine Methyl Ester Hydrochloride

- L-Tyrosine Methyl Ester Hydrochloride

- L-DOPA Methyl Ester Hydrochloride

Uniqueness

(S)-Methyl 2-amino-2-(4-hydroxyphenyl)acetate hydrochloride is unique due to the presence of both hydroxyl and amino groups on the phenyl ring, which allows for a wide range of chemical modifications and interactions. This dual functionality makes it a valuable compound in various research fields, offering versatility that similar compounds may lack.

Actividad Biológica

(S)-Methyl 2-amino-2-(4-hydroxyphenyl)acetate hydrochloride is a compound with notable biological activities attributed to its unique molecular structure, which includes an amino group, a hydroxyl group, and an acetate moiety. This article delves into its biological activities, mechanisms of action, and potential therapeutic applications based on diverse research findings.

- Molecular Formula : C₉H₁₂ClNO₃

- Molecular Weight : Approximately 217.65 g/mol

- Solubility : Water-soluble with high gastrointestinal absorption

The biological activity of this compound is largely influenced by its structural components:

- Antioxidant Activity : The hydroxyl group in the compound contributes to its ability to scavenge free radicals, potentially mitigating oxidative stress in biological systems.

- Enzyme Inhibition : Preliminary studies indicate that this compound may inhibit certain enzymes, particularly glutathione S-transferase (GST), which is involved in detoxification processes and has implications in cancer research.

- Neuroprotective Effects : Research suggests that the compound may exert neuroprotective effects, although specific pathways and mechanisms remain to be fully elucidated.

Antioxidant Properties

The presence of the hydroxyl group suggests significant antioxidant capabilities. While limited research has quantified these effects, the potential for managing oxidative stress warrants further investigation.

Enzyme Inhibition

Studies have highlighted the compound's inhibitory effects on GST isoforms, indicating a possible role in cancer prevention or treatment. The inhibition of GST could enhance the efficacy of certain chemotherapeutic agents by preventing drug metabolism.

Neuroprotective Effects

Research indicates that this compound may protect neuronal cells from damage induced by oxidative stress and neurotoxic agents. This effect could be beneficial in conditions such as neurodegenerative diseases.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is helpful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| (R)-Methyl 2-amino-2-(2-hydroxyphenyl)acetate hydrochloride | C₉H₁₂ClNO₃ | Different chiral configuration leading to distinct biological activities |

| Phenylglycine derivatives | Varies | Similar functional groups but different biological profiles |

| Amino acid esters | Varies | Common structural elements but differing pharmacological properties |

Case Studies and Research Findings

Several studies have investigated the biological activities associated with this compound:

- Antioxidant Studies : A study demonstrated that compounds with similar hydroxyl substitutions showed enhanced radical scavenging activity compared to their counterparts without such groups. This supports the hypothesis that this compound may exhibit similar properties.

- Cancer Research : In vitro studies assessing the inhibition of GST by this compound revealed significant activity against specific isoforms, suggesting potential applications in cancer therapy where GST modulation could enhance drug efficacy.

- Neuroprotection : Experimental models have shown that treatment with this compound can reduce neuronal cell death in response to oxidative stressors, indicating its potential as a therapeutic agent for neurodegenerative disorders.

Propiedades

IUPAC Name |

methyl (2S)-2-amino-2-(4-hydroxyphenyl)acetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3.ClH/c1-13-9(12)8(10)6-2-4-7(11)5-3-6;/h2-5,8,11H,10H2,1H3;1H/t8-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYCKVJUNDXPDJH-QRPNPIFTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CC=C(C=C1)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](C1=CC=C(C=C1)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70528781 | |

| Record name | Methyl (2S)-amino(4-hydroxyphenyl)acetate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70528781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127369-30-6 | |

| Record name | Methyl (2S)-amino(4-hydroxyphenyl)acetate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70528781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.